molecular formula C25H26ClN3O4 B2868869 N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941996-77-6

N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2868869
CAS No.: 941996-77-6
M. Wt: 467.95
InChI Key: UBPFTUIEZNTTQK-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 941996-77-6) is an oxalamide-based chemical compound with a molecular formula of C 25 H 26 ClN 3 O 4 and a molecular weight of 467.94 g/mol . This complex molecule features a naphthalene ring system, a 3-chloro-4-methoxyphenyl group, and a morpholine moiety, contributing to its unique structural properties . The compound is also known by the research code VU0504783-1 . As a specialized research chemical, this compound is offered in high purity (90%+) and is intended for non-human, in-vitro research applications only . It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature to investigate its potential specific applications and mechanism of action for their projects.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4/c1-32-23-10-9-18(15-21(23)26)28-25(31)24(30)27-16-22(29-11-13-33-14-12-29)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,15,22H,11-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPFTUIEZNTTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chloro-methoxyphenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chloro and methoxy group using electrophilic aromatic substitution reactions.

    Attachment of the morpholino-naphthyl moiety: This can be done through nucleophilic substitution reactions where the naphthyl group is introduced to the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide has various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]-N′-[3-(morpholin-4-yl)propyl]ethanediamide

  • Structural Differences :
    • The phenyl group is substituted with 4-methoxy (vs. 3-chloro-4-methoxy in the target compound).
    • The morpholine is attached via a propyl linker (vs. an ethyl-naphthalene group in the target compound).
  • The shorter ethyl-naphthalene linker in the target compound may confer greater rigidity and influence steric interactions with biological targets .

N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide

  • Structural Differences :
    • Propionamide backbone (vs. ethanediamide).
    • Piperidine ring (vs. morpholine).
  • Functional Implications :
    • The propionamide structure may exhibit different hydrogen-bonding patterns compared to oxamide.
    • Piperidine’s lack of an oxygen atom reduces solubility relative to morpholine-containing compounds .

N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline

  • Structural Differences :
    • Nitrosoaniline core (vs. ethanediamide).
    • Morpholine is directly attached to the aromatic ring (vs. via an ethyl linker).
  • Functional Implications :
    • Nitroso groups are redox-active, which may confer distinct reactivity or toxicity profiles compared to the stable oxamide backbone .

Antimicrobial Activity

Naphthalene-containing compounds, such as those described in , exhibit broad-spectrum antimicrobial activity. The target compound’s naphthalene moiety may enhance interactions with bacterial membranes or enzymes, though direct activity data are unavailable. Chlorine and methoxy substituents on phenyl rings are common in antimicrobial agents due to their ability to disrupt microbial biofilms .

Solubility and Lipophilicity

  • The morpholine ring in the target compound improves aqueous solubility compared to piperidine analogues (e.g., ) .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Solubility (Predicted) Likely Bioactivity
N'-(3-Chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide Ethanediamide 3-Cl-4-OCH₃, Naphthalene, Morpholine Moderate Antimicrobial/CNS-target
N-[2-(4-Methoxyphenyl)ethyl]-N′-[3-(morpholin-4-yl)propyl]ethanediamide Ethanediamide 4-OCH₃, Morpholine High Not reported
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide Propionamide 4-Cl-3-OCH₃, Piperidine Low Analgesic/Neuroactive
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline Nitrosoaniline 4-Cl, Morpholine Moderate Antimicrobial

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